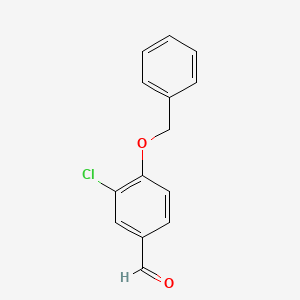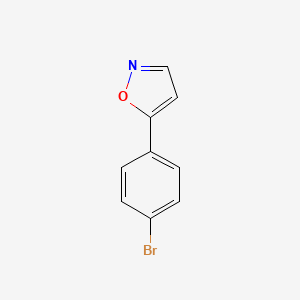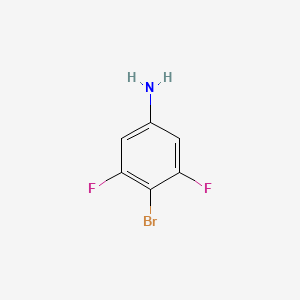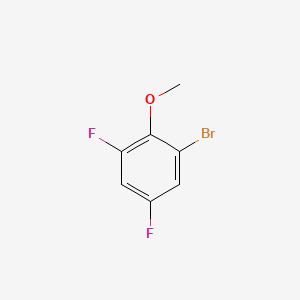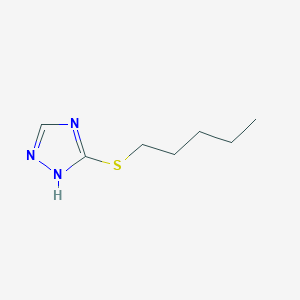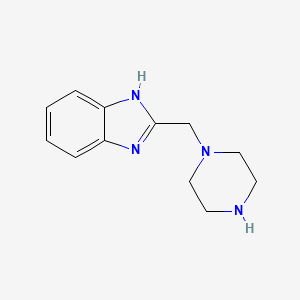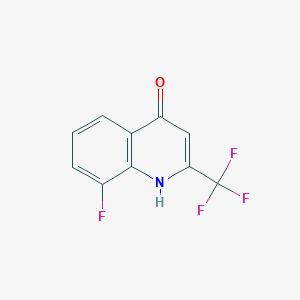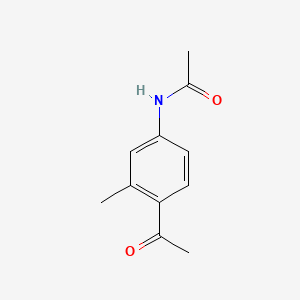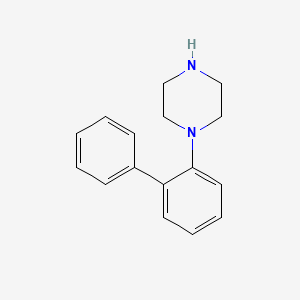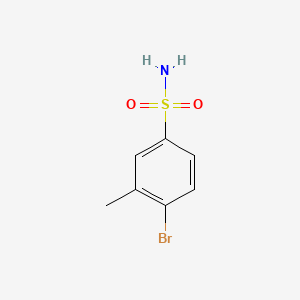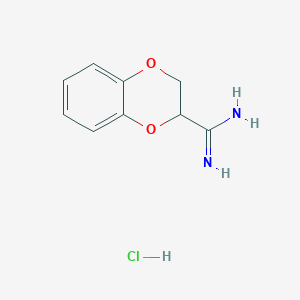
(S)-N-Boc-(2'-Chlorophenyl)Glycine
描述
(S)-N-Boc-(2’-Chlorophenyl)Glycine is an organic compound with the chemical formula C13H16ClNO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the ortho position. This compound is a white crystalline solid, soluble in organic solvents, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-(2’-Chlorophenyl)Glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form N-Boc-glycine.
Formation of (S)-N-Boc-(2’-Chlorophenyl)Glycine: The protected glycine is then reacted with 2-chlorobenzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) to yield (S)-N-Boc-(2’-Chlorophenyl)Glycine.
Industrial Production Methods: Industrial production of (S)-N-Boc-(2’-Chlorophenyl)Glycine follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: (S)-N-Boc-(2’-Chlorophenyl)Glycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, and the reaction is carried out at room temperature.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Deprotection Reactions: The major product is the free amine derivative of (S)-N-Boc-(2’-Chlorophenyl)Glycine.
科学研究应用
(S)-N-Boc-(2’-Chlorophenyl)Glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
作用机制
The mechanism of action of (S)-N-Boc-(2’-Chlorophenyl)Glycine depends on its specific application. In general, the compound acts as a substrate or intermediate in various biochemical reactions. The Boc protecting group helps in stabilizing the molecule during synthetic processes, and its removal exposes the reactive amine group, which can then participate in further reactions. The chlorine atom on the phenyl ring can also influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
(S)-N-Boc-Phenylglycine: Similar structure but without the chlorine substitution on the phenyl ring.
(S)-N-Boc-(4’-Chlorophenyl)Glycine: Similar structure but with the chlorine atom at the para position on the phenyl ring.
(S)-N-Boc-(2’-Fluorophenyl)Glycine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: (S)-N-Boc-(2’-Chlorophenyl)Glycine is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring, which can influence its reactivity and interaction with other molecules. This substitution can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
属性
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373533 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225918-60-5 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 225918-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


